Acetic acid, aminooxo-, 2-(3,4-dihydro-3,4-dioxo-1-naphthalenyl)hydrazide
Description
The compound acetic acid, aminooxo-, 2-(3,4-dihydro-3,4-dioxo-1-naphthalenyl)hydrazide is a hydrazide derivative featuring a naphthoquinone core (3,4-dihydro-3,4-dioxo-1-naphthalenyl) linked to an aminooxoacetic acid hydrazide moiety. Its structure combines a redox-active quinone fragment with a hydrazide functional group, a configuration often associated with biological activity, such as enzyme inhibition or antimicrobial effects .
Properties
CAS No. |
77065-62-4 |
|---|---|
Molecular Formula |
C12H9N3O4 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
N'-(3,4-dihydroxynaphthalen-1-yl)iminooxamide |
InChI |
InChI=1S/C12H9N3O4/c13-11(18)12(19)15-14-8-5-9(16)10(17)7-4-2-1-3-6(7)8/h1-5,16-17H,(H2,13,18) |
InChI Key |
CIGSRSIEFVZQDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)O)N=NC(=O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Acetic Acid, Aminooxo-, 2-(3,4-dihydro-3,4-dioxo-1-naphthalenyl)hydrazide
General Synthetic Route Overview
The synthesis of this compound generally follows a multi-step process involving:
- Preparation of a quinazolinone or naphthalene dione precursor
- Introduction of an acetic acid hydrazide moiety
- Functionalization via hydrazine derivatives or cyclization reactions
Stepwise Preparation Details
Synthesis of Quinazolinone or Naphthalene Dione Precursor
- The starting material is often a 3,4-dihydro-3,4-dioxo-1-naphthalenyl compound or a quinazolin-4(3H)-one derivative.
- These are prepared through known organic synthesis routes such as oxidation of naphthalene derivatives or cyclization reactions involving anthranilic acid derivatives.
Formation of Ethyl (4'-oxoquinazolin-3'-yl) Acetate Intermediate
- According to research, ethyl (4'-oxoquinazolin-3'-yl) acetate is synthesized by reacting 4-quinazolinone with ethyl chloroacetate in the presence of potassium carbonate (K2CO3) as a base and acetone as the solvent.
- Reaction conditions: reflux in acetone with K2CO3 facilitates nucleophilic substitution to form the ester intermediate.
Conversion to Hydrazide
- The ester intermediate is then converted to the corresponding hydrazide by reaction with hydrazine hydrate (85%) under reflux conditions in ethanol.
- This step introduces the aminooxo hydrazide functionality critical for further derivatization.
Further Functionalization and Cyclization
- The hydrazide compound can be reacted with various acyl chlorides to produce diacyl hydrazine derivatives.
- Cyclization reactions using reagents such as phosphorus oxychloride (POCl3) can yield heterocyclic structures like 1,3,4-oxadiazoles and 1,3,4-triazoles.
- Formyl derivatives can be synthesized by reaction with formic acid followed by cyclization.
- Reaction with ammonium thiocyanate under acidic conditions leads to thiosemicarbazide derivatives, which upon cyclization yield 1,3,4-thiadiazoles.
Alternative Preparation via Fusion Method
- A method involving fusion of carboxylic acids with thiocarbohydrazide at melting temperatures has been reported for related hydrazide compounds.
- For example, 4-methylthiophenyl acetic acid was fused with thiocarbohydrazide by heating in an oil bath for 3 hours, followed by treatment with sodium bicarbonate to remove unreacted acid and recrystallization from ethanol.
- This technique offers a cost-effective and rapid synthesis pathway for hydrazide derivatives.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Quinazolinone ester formation | 4-quinazolinone + ethyl chloroacetate + K2CO3 | Acetone | Reflux (~56 °C) | Several hours | Base-mediated nucleophilic substitution |
| Hydrazide formation | Ester + hydrazine hydrate (85%) | Ethanol | Reflux (~78 °C) | Few hours | Hydrazide formation by nucleophilic substitution |
| Cyclization (oxadiazole) | Hydrazide + POCl3 | Not specified | Heating | Not specified | Cyclization to heterocyclic ring |
| Fusion method | Acid + thiocarbohydrazide | None (fusion) | Melting temperature (~150-200 °C) | 3 hours | Fusion followed by aqueous workup |
Analytical Characterization
The synthesized compounds are typically characterized by:
- Elemental analysis (C, H, N)
- Infrared spectroscopy (IR) for functional groups identification
- Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm structure
- Mass spectrometry (MS) for molecular weight confirmation
These techniques confirm the presence of the hydrazide group, quinazolinone or naphthalene dione moieties, and any heterocyclic rings formed during cyclization.
Summary of Research Findings
- The hydrazide derivative This compound is efficiently synthesized via ester intermediates derived from quinazolinone or naphthalene dione compounds.
- Hydrazine hydrate is a key reagent for converting esters to hydrazides.
- Cyclization using phosphorus oxychloride or acidic/basic conditions enables the formation of various heterocyclic derivatives.
- Fusion methods with thiocarbohydrazide provide an alternative, rapid synthetic approach.
- The reaction conditions and purification steps such as recrystallization ensure high purity and yield of the target compound.
- Comprehensive spectral and elemental analyses validate the structural integrity of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, aminooxo-, 2-(3,4-dihydro-3,4-dioxo-1-naphthalenyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydrazine-based compounds
Scientific Research Applications
Acetic acid, aminooxo-, 2-(3,4-dihydro-3,4-dioxo-1-naphthalenyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of acetic acid, aminooxo-, 2-(3,4-dihydro-3,4-dioxo-1-naphthalenyl)hydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Core Structure Diversity
- Naphthoquinone vs. Quinazolinone/Coumarin: The target compound’s naphthoquinone core () provides distinct redox properties compared to the quinazolinone () or coumarin () frameworks. Quinazolinones are associated with anticholera activity due to their ability to disrupt bacterial enzymes, while coumarin derivatives exhibit broad-spectrum antibacterial effects .
Substituent Effects
- Similarly, electron-withdrawing substituents like cyano (Compound 5, ) or trifluoroacetyl () increase reactivity and bioavailability.
- Aromatic Modifications: Phenyl (Compound 7) or dichlorophenoxy () substituents influence lipophilicity and membrane permeability, critical for antimicrobial activity.
Biological Activity
Acetic acid, aminooxo-, 2-(3,4-dihydro-3,4-dioxo-1-naphthalenyl)hydrazide (CAS No. 77065-62-4) is a hydrazide compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its antioxidant, antimicrobial, and anticancer activities, supported by various studies and findings.
Chemical Structure
The molecular formula of this compound is , and it features a naphthalene ring system with a hydrazide moiety. The presence of both acetic acid and aminooxo functional groups contributes to its biological activity.
Antioxidant Activity
Research indicates that hydrazide compounds often exhibit significant antioxidant properties. A study highlighted the antioxidant potential of hydrazide-containing fused azaisocytosines, where several derivatives demonstrated superior DPPH radical scavenging abilities compared to traditional antioxidants like butylated hydroxyanisole (BHA) and ascorbic acid (AA) .
The proposed mechanism for the antioxidant activity involves the ability of these compounds to donate electrons or hydrogen atoms to free radicals, thus neutralizing them. The antioxidant activities of various hydrazides have been linked to their structural characteristics, suggesting that modifications to the hydrazide moiety can enhance their efficacy .
Antimicrobial Activity
The antimicrobial potential of hydrazides has been well-documented. In a study focusing on various hydrazone derivatives, some compounds exhibited notable antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus . The minimal inhibitory concentration (MIC) values for some derivatives were found to be as low as 3.91 µg/mL.
The mechanism of action for these antimicrobial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival. The presence of electron-withdrawing or electron-donating groups on the aromatic rings significantly influences their activity .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various human cancer cell lines. For instance, certain hydrazone derivatives showed IC50 values as low as 0.77 µM against LN-229 glioblastoma cells . These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Case Studies and Research Findings
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves varying reaction parameters such as molar ratios of starting materials (e.g., phthalic anhydride and hydrazine derivatives), reaction time, and temperature. For example, coupling agents like HOBt and EDC (used in analogous hydrazide syntheses) can enhance reaction efficiency by activating carboxyl groups . Purification via liquid-liquid extraction (e.g., dichloromethane/water partitioning) followed by recrystallization in polar solvents like methanol can improve purity. Monitor progress using TLC or HPLC-MS to identify intermediates and byproducts.
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the hydrazide linkage and aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and N-H stretches (1650–1750 cm and 3200–3400 cm, respectively) .
- X-ray Crystallography (if crystalline): Resolve 3D molecular geometry and hydrogen-bonding networks .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Follow OSHA/NIOSH guidelines for hydrazide derivatives: use fume hoods, nitrile gloves, and chemical-resistant lab coats.
- Avoid inhalation of fine powders; store in airtight containers under inert gas (N) to prevent oxidation.
- Conduct risk assessments for potential mutagenicity based on structural analogs (e.g., hydrazine derivatives) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic or biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) or solvents to assess binding affinity or solubility.
- Reaction Pathway Analysis : Use software like Gaussian or ORCA to simulate intermediates and transition states in degradation or catalysis .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Comparative Assay Design : Replicate studies under standardized conditions (pH, temperature, cell lines).
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may influence activity.
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies .
Q. What experimental strategies can elucidate the compound’s stability under varying solvent conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to solvents (e.g., DMSO, water, ethanol) at elevated temperatures (40–60°C) and monitor degradation via UV-Vis or NMR.
- pH-Dependent Studies : Assess hydrolysis rates in buffered solutions (pH 2–12) to identify labile functional groups (e.g., hydrazide bonds) .
Q. How to design a kinetic study for its role in multi-step organic reactions?
- Methodological Answer :
- Quench-Flow Techniques : Stop reactions at timed intervals and analyze aliquots via GC or HPLC.
- Isotopic Labeling : Use N-labeled hydrazide to track reaction pathways via isotope-ratio MS .
- Rate Law Determination : Vary concentrations of reactants and fit data to kinetic models (e.g., pseudo-first-order) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
